Product packaging for 4-[(2-Methylpropyl)sulfanyl]phenol(Cat. No.:CAS No. 90925-34-1)

4-[(2-Methylpropyl)sulfanyl]phenol

Cat. No.: B12067629
CAS No.: 90925-34-1
M. Wt: 182.28 g/mol
InChI Key: IHRDZVMWTBZSFJ-UHFFFAOYSA-N
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Description

4-[(2-Methylpropyl)sulfanyl]phenol is an organic compound with the molecular formula C 10 H 14 OS and a molecular weight of 182.28 g/mol . It is identified by the CAS Registry Number 90925-34-1 . This molecule features a phenol group substituted at the para position with a (2-methylpropyl)sulfanyl functional group, making it a subject of interest in various research fields. In scientific research, this compound serves as a valuable synthetic building block. The presence of both the phenolic hydroxyl group and the thioether linkage, provided by the isobutylsulfanyl chain, allows for further chemical modifications and incorporation into more complex structures. Researchers may utilize it in the development of novel ligands, the synthesis of functionalized materials, or as a precursor for the study of sulfur-containing compounds. Its properties are crucial for investigations in medicinal chemistry, materials science, and organic synthesis. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols should be reviewed and followed prior to handling. The compound typically requires cold-chain transportation and storage to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14OS B12067629 4-[(2-Methylpropyl)sulfanyl]phenol CAS No. 90925-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90925-34-1

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-(2-methylpropylsulfanyl)phenol

InChI

InChI=1S/C10H14OS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3

InChI Key

IHRDZVMWTBZSFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)O

Origin of Product

United States

Contextualization Within Organic Chemistry and Chemical Synthesis

In the realm of organic chemistry, 4-[(2-Methylpropyl)sulfanyl]phenol, also known by synonyms such as 4-(isobutylthio)phenol, is classified as a substituted phenol (B47542). Its structure features a hydroxyl (-OH) group and an isobutylthio (-S-CH2CH(CH3)2) group attached to a benzene (B151609) ring at the para position. The synthesis of such thioethers often involves the reaction of a corresponding phenol with a sulfur-containing electrophile or the alkylation of a thiophenol.

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, general methods for the preparation of related 4-mercaptophenols and their derivatives offer plausible synthetic routes. One established method for creating similar structures involves the reaction of a phenol with sulfur monochloride, followed by a reduction step. Another approach is the caustic hydrolysis of thiocyanophenols. These precursor molecules, like 4-mercaptophenol, are recognized as valuable intermediates in the synthesis of more complex molecules. vulcanchem.comnih.gov The synthesis of related phenolic thioethers can also be achieved through nucleophilic aromatic substitution, for instance, by reacting a halogenated phenol with a thiol in the presence of a base.

The table below outlines key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 90925-34-1
Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol

Significance of Phenolic and Organosulfur Functionalities in Modern Chemical Research

The scientific interest in 4-[(2-Methylpropyl)sulfanyl]phenol is largely due to the presence of both a phenolic hydroxyl group and a thioether (organosulfur) linkage. Both of these functional groups are independently associated with a wide range of important chemical and biological activities.

Phenolic compounds are a major class of organic molecules characterized by a hydroxyl group attached to an aromatic ring. They are ubiquitous in nature and are known for their potent antioxidant properties. This activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant capacity of phenolic compounds is a cornerstone of research in fields ranging from food science to medicine.

Organosulfur compounds , which are organic compounds containing sulfur, are also a focal point of intensive research. They are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, and antimicrobial properties. nih.gov In many natural products, the presence of organosulfur moieties is critical to their medicinal properties. Research into garlic and other alliums, for instance, has revealed that their health benefits are closely linked to the variety of organosulfur compounds they contain. The combination of a phenolic ring and a sulfur-containing group within a single molecule can lead to synergistic or unique properties that are not observed with either functionality alone.

Scope and Research Trajectories Pertaining to 4 2 Methylpropyl Sulfanyl Phenol

Direct Synthesis Approaches for the this compound Scaffold

Direct synthesis methods aim to construct the target molecule in a minimal number of steps from readily available starting materials. One plausible and direct route involves the nucleophilic aromatic substitution of a phenol ring activated with a suitable leaving group. For instance, the reaction of 4-fluorophenol (B42351) with isobutylthiol in the presence of a base could yield this compound through the displacement of the fluoride (B91410) ion.

Another direct approach is the condensation of a thiol with an alcohol, which is considered an environmentally favorable method as the only byproduct is water. acs.orgbeilstein-journals.org The direct substitution of the hydroxyl group of an alcohol with a thiol requires activation, typically with an acid catalyst. beilstein-journals.org Solid acid catalysts, such as silica-alumina, have shown excellent activity and selectivity for this transformation under solvent-free conditions. beilstein-journals.org

A distinct method for preparing analogous 4-alkoxyphenols involves reacting hydroquinone (B1673460) with an alcohol in the presence of catalytic amounts of benzoquinone and an acid, such as sulfuric or perchloric acid. mdma.ch This method has been shown to produce high yields of various 4-alkoxyphenols. mdma.ch

Table 1: Examples of Direct Synthesis of 4-Alkoxyphenol Analogs

ProductAlcohol (ROH)Catalyst SystemYieldReference
4-MethoxyphenolMethanolQuinhydrone (B85884), H₂SO₄97% mdma.chresearchgate.net
4-EthoxyphenolEthanol (B145695)Quinhydrone, H₂SO₄71.4% researchgate.net
4-PropoxyphenolPropanolQuinhydrone, H₂SO₄81.1% researchgate.net
4-ButoxyphenolButanolQuinhydrone, H₂SO₄Not Specified mdma.ch

Precursor-Based Synthesis Strategies for this compound

Precursor-based strategies involve the synthesis of an intermediate compound that is subsequently converted to the final product. These multi-step approaches offer flexibility and can be advantageous when direct methods are inefficient or lead to purification challenges.

A versatile precursor for phenolic compounds is 4-hydroxybenzaldehyde. A three-step synthesis starting from this aldehyde can produce non-symmetric 1,4-dialkoxybenzenes. researchgate.net This protocol involves an initial O-alkylation of 4-hydroxybenzaldehyde, followed by a Baeyer-Villiger oxidation to yield a 4-alkoxyphenyl formate, which is then hydrolyzed to the desired 4-alkoxyphenol. researchgate.net This methodology could be adapted for the synthesis of the target thioether by using an appropriate isobutylthiol precursor in the initial step.

Another potential precursor is 4-aminophenol. The synthetic route would involve selective acylation of the amino group, followed by O-alkylation (or thioalkylation), and subsequent hydrolysis to provide the corresponding 4-alkoxyaniline or a thio-analog. Diazotization of the aniline (B41778) and subsequent removal of the diazonium group would yield the target phenol. researchgate.net However, this approach can suffer from low yields and difficulties in purifying intermediates, particularly with longer alkyl substituents. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals or electrochemical processes, represent a powerful and efficient means of forming the key carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds present in the target molecule and its analogs.

Transition-metal catalysis has become an indispensable tool for constructing C-S and C-O bonds. rsc.orgnih.govacs.org These methods often offer high efficiency, selectivity, and functional group tolerance under milder conditions than traditional methods. acs.orgrsc.org

For the formation of the crucial C-S bond in this compound, various cross-coupling reactions are applicable. Nickel-catalyzed desulfonative cross-coupling reactions, for example, can be used to synthesize unsymmetrical thioethers from sulfonyl chlorides. researchgate.net Palladium-on-magnesium-oxide has been used as a heterogeneous catalyst for the synthesis of thioethers from benzylic alcohols and thiols under "borrowing hydrogen" conditions. beilstein-journals.org

For the C-O bond formation in related ether analogs, copper- and palladium-catalyzed Ullmann-type hydroxylations of aryl halides are well-established methods. rsc.org

Table 2: Selected Transition-Metal-Catalyzed Reactions for C-S and C-O Bond Formation

Bond TypeCatalyst/SystemReactantsKey FeaturesReference
C-SNickel CatalystBenzylsulfonyl chlorides, Arylsulfonyl chloridesForms unsymmetrical thioethers via desulfonative cross-coupling. researchgate.net
C-SPalladium/MgOBenzylic alcohols, ThiolsHeterogeneous catalysis under borrowing hydrogen conditions. beilstein-journals.org
C-OCopper or PalladiumAryl halides, Hydroxide sourceUllmann-type hydroxylation for phenol synthesis. rsc.org
C-H FunctionalizationRuthenium CatalystPhenols, AldehydesOrtho-alkylation of phenols. rsc.org

Electrochemical synthesis offers a green and sustainable alternative to conventional chemical methods, often proceeding under mild conditions with high selectivity. electrochem.orgconfex.com The electrochemical oxidation of hydroquinones in alcohol media has proven to be a simple and efficient procedure for producing alkoxy-substituted phenols with excellent yields and current efficiencies. researchgate.netelectrochem.org

The proposed mechanism involves the formation of a quinhydrone complex between hydroquinone and electrochemically generated benzoquinone. This complex is then susceptible to nucleophilic attack by the alcohol solvent, leading to the formation of the monoalkyl ether. researchgate.net This method has been successfully applied to a range of C1-C8 alcohols, although reactivity was observed to decrease with increasing chain length, and branched alcohols showed no reactivity. researchgate.net An undivided cell with graphite (B72142) or platinum anodes can be used, and the process is readily adaptable to a flow cell arrangement. researchgate.netelectrochem.org

While direct electrochemical synthesis of thioethers is less commonly reported in this specific context, electrosynthesis of phenols from arylboronic acids in an undivided cell is also an efficient and selective process. organic-chemistry.org This highlights the potential of electrochemical methods to be adapted for the synthesis of the phenolic core of the target molecule from suitable precursors.

Table 3: Electrochemical Synthesis of 4-Alkoxyphenols from Hydroquinone

ProductAlcohol MediumSupporting ElectrolyteAnode MaterialYieldReference
4-MethoxyphenolMethanolSulfuric AcidGraphite/Platinum97% researchgate.net
4-EthoxyphenolEthanolSulfuric AcidGraphite/Platinum71.4% researchgate.net
4-PropoxyphenolPropanolSulfuric AcidGraphite/Platinum81.1% researchgate.net

Derivatization Strategies of this compound and its Synthetic Intermediates

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, often for analytical purposes or to create analogs with altered biological activity. Both the phenolic hydroxyl group and the sulfanyl moiety of the title compound and its intermediates offer sites for derivatization.

The phenolic hydroxyl group can be readily derivatized. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), alkylphenols can be derivatized with reagents like pentafluoropyridine (B1199360) to create more volatile and easily detectable derivatives. researchgate.net

The sulfanyl group can also be a target for derivatization. The reaction of various compounds with aliphatic thiols is a known derivatization technique, often involving nucleophilic substitution. scispace.comresearchgate.net Furthermore, the thioether linkage itself can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, leading to analogs with significantly different electronic and solubility properties.

Synthetic intermediates can also be derivatized. For example, Schiff bases can be formed through the condensation reaction of a phenolic aldehyde intermediate (like salicylaldehyde) with a primary amine. researchgate.net Such derivatization strategies are crucial for expanding the chemical space around the core structure of this compound and for creating libraries of related compounds for further investigation.

Electrophilic Aromatic Substitution (EAS) of the Phenol Ring in this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the phenol ring within this compound is highly susceptible to such reactions. byjus.com The substituents on the ring, a hydroxyl group and a (2-methylpropyl)sulfanyl group, play a crucial role in determining the reactivity and the position of electrophilic attack.

Regioselectivity and Activating/Directing Effects of Substituents

Both the hydroxyl (-OH) and the (2-methylpropyl)sulfanyl (-S-iBu) groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). masterorganicchemistry.comyoutube.com They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more attractive to electrophiles. masterorganicchemistry.comsavemyexams.com

The hydroxyl group is a strongly activating substituent. libretexts.orgopenstax.org Its activating nature stems from the ability of the oxygen's lone pair of electrons to participate in resonance, delocalizing electron density into the benzene ring. masterorganicchemistry.com This resonance effect is particularly pronounced at the ortho and para positions relative to the hydroxyl group. savemyexams.compressbooks.pub Consequently, the hydroxyl group is a powerful ortho, para-director, meaning it directs incoming electrophiles to these positions. savemyexams.comlibretexts.orgopenstax.org

The (2-methylpropyl)sulfanyl group, an alkylthio group, is also an ortho, para-director. masterorganicchemistry.com Similar to the hydroxyl group, the sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby activating the ortho and para positions. masterorganicchemistry.com

In this compound, the hydroxyl and (2-methylpropyl)sulfanyl groups are in a para relationship. This arrangement means their directing effects reinforce each other. The positions ortho to the hydroxyl group (C2 and C6) are also meta to the sulfanyl group, and the positions ortho to the sulfanyl group (C3 and C5) are also meta to the hydroxyl group. The primary sites for electrophilic attack are the positions ortho to the strongly activating hydroxyl group. libretexts.orgopenstax.orgpressbooks.pub

Table 1: Activating and Directing Effects of Substituents in this compound

SubstituentActivating/Deactivating EffectDirecting Effect
-OH (Hydroxyl)Strongly Activating libretexts.orgopenstax.orgortho, para savemyexams.comlibretexts.orgopenstax.org
-S-iBu ((2-Methylpropyl)sulfanyl)Activatingortho, para masterorganicchemistry.com

Mechanistic Pathways of Electrophilic Attack on the Aromatic Nucleus

The mechanism of electrophilic aromatic substitution on the phenol ring of this compound follows a well-established two-step pathway. byjus.combdu.ac.in

The initial and rate-determining step involves the attack of an electrophile (E+) on the electron-rich aromatic ring. patsnap.com This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.combdu.ac.in The stability of this intermediate is crucial in determining the reaction rate and the regioselectivity.

For this compound, attack at the positions ortho to the hydroxyl group is favored because the positive charge in the resulting arenium ion can be delocalized onto the oxygen atom of the hydroxyl group and the sulfur atom of the sulfanyl group through resonance. libretexts.org This provides significant stabilization to the intermediate.

The second step of the mechanism involves the deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted phenol product. patsnap.com

Common electrophilic aromatic substitution reactions that phenols readily undergo include:

Halogenation: Reaction with bromine or chlorine, often without a Lewis acid catalyst due to the high reactivity of the phenol ring. byjus.com

Nitration: Reaction with dilute nitric acid to introduce a nitro group (-NO2). byjus.commlsu.ac.in

Sulfonation: Reaction with concentrated sulfuric acid to introduce a sulfonic acid group (-SO3H). bdu.ac.inmlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the high reactivity can sometimes lead to multiple substitutions. mlsu.ac.inwku.edu

Nucleophilic Reactions Involving this compound

While the electron-rich aromatic ring of this compound primarily undergoes electrophilic substitution, the molecule also possesses sites susceptible to nucleophilic attack. These include the phenolic hydroxyl group and the sulfur atom of the thioether linkage.

Nucleophilic Reactivity of the Phenolic Hydroxyl Moiety

The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons, making it nucleophilic. nih.gov This nucleophilicity is evident in reactions where the phenol acts as a nucleophile. A key reaction is the formation of ethers through Williamson ether synthesis. In this reaction, the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. savemyexams.com This phenoxide can then react with an alkyl halide in an SN2 reaction to form an ether.

The acidity of the phenolic proton is a significant factor in its reactivity. researchgate.net Phenols are generally more acidic than alcohols because the resulting phenoxide ion is stabilized by resonance, with the negative charge delocalized over the aromatic ring. patsnap.com The presence of the electron-donating (2-methylpropyl)sulfanyl group at the para position would slightly decrease the acidity of the phenol compared to unsubstituted phenol, as it would destabilize the phenoxide ion to a small extent. researchgate.net

Nucleophilic Reactivity and Displacement at the Sulfanyl Center

The sulfur atom in the (2-methylpropyl)sulfanyl group is also nucleophilic. masterorganicchemistry.com Sulfur compounds are generally more nucleophilic than their oxygen analogues because the valence electrons on sulfur are in the third shell (3p), further from the nucleus, and less tightly held than the 2p electrons of oxygen. libretexts.org This makes the sulfur atom more polarizable and a better nucleophile. masterorganicchemistry.com

Thioethers (sulfides) can react with alkyl halides in SN2 reactions to form sulfonium (B1226848) salts. libretexts.orglibretexts.org In the case of this compound, the sulfur atom could attack an alkyl halide, leading to the formation of a sulfonium ion.

Displacement of the entire (2-methylpropyl)sulfanyl group via nucleophilic aromatic substitution is generally difficult on an electron-rich ring unless there are strong electron-withdrawing groups present to activate the ring towards such an attack. libretexts.org However, it is conceivable under specific catalytic conditions. nih.gov

Potential for Vicarious Nucleophilic Substitution (VNS) Processes

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.org This reaction typically requires the presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring to facilitate the attack of a carbanion bearing a leaving group. wikipedia.orgorganic-chemistry.org

Given that the phenol ring in this compound is electron-rich due to the activating hydroxyl and sulfanyl groups, it is not a typical substrate for VNS reactions. kuleuven.be VNS is favored in electron-poor aromatic systems. organic-chemistry.org Direct conjugation of an anionic group, such as in a phenoxide, can hinder nucleophilic addition, making nitrophenols, for example, unreactive in VNS. kuleuven.be Therefore, the potential for this compound to undergo VNS is considered to be very low under standard conditions.

Oxidation-Reduction Chemistry of the Sulfanyl and Phenolic Moieties in this compound

The chemical reactivity of this compound is characterized by the distinct yet interconnected redox behavior of its sulfanyl and phenolic components. These functional groups allow for a range of transformations that are fundamental to its chemical applications and potential biological activity.

Oxidative Transformations of the Sulfanyl Group to Sulfinyl and Sulfonyl Derivatives

The sulfur atom in the sulfanyl group of this compound is susceptible to oxidation, leading to the formation of sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. This oxidation process involves the sequential addition of oxygen atoms to the sulfur, which significantly alters the electronic and steric properties of the molecule.

The initial oxidation of the sulfide (B99878) to a sulfoxide is generally more easily achieved than the subsequent oxidation to the sulfone. researchgate.net A variety of oxidizing agents can be employed for these transformations. For instance, hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The selectivity towards either the sulfoxide or the sulfone can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant, the catalyst used, and the solvent system. organic-chemistry.orgrsc.orgrsc.org For example, using one equivalent of H₂O₂ often favors the formation of the sulfoxide, while an excess of the oxidant typically leads to the sulfone. ysu.am

Several catalytic systems have been developed to enhance the efficiency and selectivity of these oxidations. Tantalum carbide and niobium carbide have been shown to catalyze the oxidation of sulfides with 30% hydrogen peroxide, yielding sulfoxides and sulfones, respectively. organic-chemistry.org Another approach involves the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) as an efficient promoter for the oxidation of sulfides under solvent-free conditions, offering excellent yields and chemoselectivity. ysu.am The choice of solvent can also play a crucial role; for instance, the oxidation of sulfides with oxone can be directed to yield sulfoxides in ethanol and sulfones in water, without the need for a catalyst. rsc.org

Redox Interconversions of the Phenolic Aromatic System

The phenolic moiety of this compound is also redox-active. Phenols can undergo oxidation to form phenoxyl radicals, which can then be further converted to quinone-type structures. medlifemastery.com This process is central to the antioxidant activity of many phenolic compounds. The ease of this oxidation is influenced by the substituents on the aromatic ring.

The oxidation of a phenol typically involves the initial transfer of an electron to form a radical cation, which can then lose a proton to generate a phenoxyl radical. tandfonline.com This radical can then participate in further reactions, including dimerization or oxidation to a quinone. tandfonline.comwikipedia.org For instance, the oxidation of phenol can yield p-benzoquinone. khanacademy.org This quinone can then be reduced back to a hydroquinone, demonstrating the reversible nature of this redox system. medlifemastery.comkhanacademy.org

The redox potential of the phenolic group is a key parameter that quantifies its susceptibility to oxidation. tandfonline.com This potential can be influenced by factors such as the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. In the case of this compound, the sulfanyl group is generally considered to be electron-donating, which would be expected to lower the oxidation potential of the phenolic ring, making it more susceptible to oxidation compared to unsubstituted phenol.

The synthesis of sulfonyl derivatives of p-aminophenols has been achieved through the reaction of electrochemically generated p-quinoneimines with sulfinic acids, highlighting the synthetic utility of the redox chemistry of such phenolic systems. nih.gov

Metal-Catalyzed Transformations of this compound and Related Scaffolds

The presence of both a phenolic hydroxyl group and a sulfanyl linkage in this compound opens up possibilities for a variety of metal-catalyzed transformations. These reactions are crucial for the synthesis of more complex molecules and for modifying the core scaffold to tune its properties.

Cross-Coupling Reactions: Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrhhz.net In the context of this compound, both the phenolic hydroxyl group and the aromatic C-H bonds can potentially participate in such reactions.

The phenolic hydroxyl group can be converted into a better leaving group, such as a triflate or a tosylate, to facilitate cross-coupling reactions. nih.govthieme-connect.de For example, iron-catalyzed cross-coupling reactions of aryl tosylates with alkyl Grignard reagents have been reported. nih.gov Palladium catalysts are also widely used for this purpose. nih.gov Buchwald and co-workers developed a palladium-catalyzed method for the synthesis of phenols from aryl halides, which represents the reverse of the activation of phenols for cross-coupling. nih.gov

Direct C-H functionalization of the aromatic ring is another important strategy. This approach avoids the need for pre-functionalization of the starting material, making it a more atom-economical process. Transition metals like palladium, copper, and rhodium are commonly used to catalyze the direct arylation, alkenylation, or amination of phenolic compounds. nih.gov

Furthermore, the sulfanyl group can also influence or participate in cross-coupling reactions. While the focus is often on the phenolic part, the sulfur atom can coordinate to the metal catalyst and potentially direct the reaction to a specific position on the aromatic ring.

Other Catalytic Reaction Pathways

Beyond cross-coupling, other metal-catalyzed reactions can be envisaged for this compound. For instance, the phenolic group can direct ortho-C-H functionalization reactions. This has been widely explored for the synthesis of substituted phenols.

The sulfanyl group can also be a site for catalytic transformations. For example, metal-catalyzed desulfurization reactions could be used to remove the isobutylsulfanyl group, providing access to 4-substituted phenols. Conversely, methods for the synthesis of thioethers often involve the reaction of a thiol with an alcohol or an alkyl halide, sometimes in the presence of a catalyst. thieme-connect.comnih.gov These synthetic routes are relevant to the preparation of this compound itself and its derivatives. For example, a TAPC-catalyzed condensation of a thiol and an alcohol can produce a thioether under solvent-free conditions. thieme-connect.com

The interplay between the phenolic and sulfanyl groups can also lead to unique catalytic pathways. For instance, the presence of both functionalities could allow for chelation-assisted catalysis, where the molecule acts as a bidentate ligand for a metal center, enabling specific transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Methylpropyl Sulfanyl Phenol

Vibrational Spectroscopy: Infrared and Raman Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

An FT-IR spectrum of 4-[(2-Methylpropyl)sulfanyl]phenol is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations would likely appear as a series of weaker bands just above 3000 cm⁻¹.

The C-H stretching vibrations of the isobutyl group's methyl and methylene (B1212753) components would be observed in the 2850-2960 cm⁻¹ range. The presence of the sulfur atom would influence the C-S stretching vibration, which is typically found in the 600-800 cm⁻¹ region, though it can be weak and difficult to assign definitively. Aromatic C=C stretching vibrations are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the para-substituted benzene (B151609) ring would give rise to strong absorptions in the 800-850 cm⁻¹ range, providing a strong indication of the substitution pattern.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3600-3200 Broad, Medium-Strong O-H Stretch (Phenol)
3100-3000 Weak-Medium Aromatic C-H Stretch
2960-2850 Medium-Strong Aliphatic C-H Stretch (Isobutyl)
1600-1450 Medium-Strong Aromatic C=C Stretch
1260-1180 Strong C-O Stretch (Phenol)
850-800 Strong p-Substituted C-H Bend

Laser-Raman Spectroscopy Investigations

Raman spectroscopy would provide complementary information to the FT-IR data. Aromatic ring vibrations, particularly the ring-breathing mode, are often strong and well-defined in Raman spectra. The C-S stretching vibration, which can be weak in the IR spectrum, may show a more prominent peak in the Raman spectrum. The symmetric C-H stretching vibrations of the isobutyl group are also expected to be clearly visible. Due to the principle of mutual exclusion, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, aiding in a more complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the unambiguous structural confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the phenolic proton, and the protons of the isobutyl group. The para-substituted aromatic ring would give rise to two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the hydroxyl group would likely appear at a lower chemical shift than those ortho to the sulfanyl (B85325) group due to the stronger shielding effect of the hydroxyl group.

The phenolic -OH proton would appear as a singlet, the chemical shift of which is dependent on concentration and solvent, but typically falls in the δ 4-8 ppm range. The isobutyl group would present a characteristic pattern: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the sulfur atom.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2-7.4 d 2H Ar-H (ortho to -S)
~6.7-6.9 d 2H Ar-H (ortho to -OH)
~4.0-8.0 s 1H Ar-OH
~2.8-3.0 d 2H -S-CH₂-
~1.8-2.1 m 1H -CH(CH₃)₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing all unique carbon environments. Due to the symmetry of the para-substituted ring, four signals would be expected in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C-OH) would be the most downfield among the aromatic carbons, while the carbon attached to the sulfur (C-S) would also be significantly shifted. The isobutyl group would show three distinct signals corresponding to the methylene carbon, the methine carbon, and the two equivalent methyl carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~155 C-OH
~135 C (Ar, ortho to -S)
~125 C-S
~115 C (Ar, ortho to -OH)
~45 -S-CH₂-
~28 -CH(CH₃)₂

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition of this compound. The expected monoisotopic mass for C₁₀H₁₄OS can be calculated with high precision. Fragmentation patterns observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the isobutyl group, cleavage of the C-S bond, and fragmentation of the aromatic ring.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M]⁺ C₁₀H₁₄OS⁺ 182.0765
[M+H]⁺ C₁₀H₁₅OS⁺ 183.0843

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for purity assessment and the identification of isomers or impurities. Phenolic compounds can be analyzed directly or after derivatization to enhance volatility and improve chromatographic separation. epa.gov

The sample is first vaporized and introduced into a gas chromatograph, where it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum that acts as a molecular fingerprint.

For phenolic compounds like this compound, derivatization is a common strategy to improve analysis. nih.govresearchgate.net Methods such as silylation are employed to convert the polar hydroxyl group into a less polar silyl (B83357) ether, which is more volatile and yields better peak shapes in the chromatogram. nih.govresearchgate.net The choice of derivatizing agent and reaction conditions is crucial for achieving complete derivatization and avoiding side reactions.

Table 1: GC-MS Parameters for Phenolic Compound Analysis

ParameterTypical Value/Condition
Column Type Fused-silica capillary column (e.g., HP-5MS) gnest.org
Carrier Gas Helium gnest.org
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature to separate compounds with a wide range of boiling points.
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (Quadrupole, Ion Trap, or Time-of-Flight)

The resulting data from a GC-MS analysis includes a total ion chromatogram (TIC), which shows the separated compounds as peaks, and the mass spectrum for each peak. The retention time of the peak corresponding to this compound helps in its identification, while the mass spectrum confirms its molecular weight and provides structural information through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of non-volatile or thermally labile compounds that are not suitable for GC-MS. nih.gov For this compound, LC-MS can be employed for quantification and identification in various matrices. nih.gov

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated on a column packed with a stationary phase, with a liquid mobile phase passing through it. The separated components then enter the mass spectrometer for detection.

A key advantage of LC-MS is the wide range of ionization techniques available, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which allow for the analysis of a broad spectrum of compounds. For phenolic compounds, ESI in negative ion mode is often preferred due to the acidic nature of the phenolic proton.

Table 2: Typical LC-MS Parameters for Phenolic Analysis

ParameterTypical Value/Condition
Column Type Reversed-phase (e.g., C18) nih.gov
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid. nih.gov
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Detection Mode Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

LC-MS provides both qualitative and quantitative information. The retention time serves as an identifier, while the mass spectrum confirms the molecular weight. For quantitative analysis, a calibration curve is typically generated using standards of known concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.orgslideshare.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is dependent on the energy difference between these orbitals.

For this compound, the presence of the phenol (B47542) ring, a chromophore, results in characteristic UV absorption bands. The electronic transitions in such aromatic systems are typically π → π* and n → π* transitions. slideshare.net The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of a non-bonding electron (from the oxygen or sulfur heteroatoms) to an antibonding π* orbital. libretexts.orgslideshare.net

The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) in the UV region. The position and intensity of these maxima can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.

Table 3: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Region
π → πBonding π to Antibonding πNear UV (200-400 nm) slideshare.net
n → πNon-bonding to Antibonding πNear UV (200-400 nm) slideshare.net

Analysis of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule and can be used for quantitative analysis based on the Beer-Lambert law.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

To perform a single crystal XRD analysis, a high-quality, single crystal of this compound is required. nih.gov This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The diffraction pattern is a result of the constructive interference of X-rays scattered by the electrons in the crystal lattice.

The analysis of the diffraction data allows for the determination of the unit cell dimensions and the electron density distribution within the crystal. From this, a model of the molecular structure is built and refined.

Table 4: Information Obtained from Single Crystal XRD

ParameterDescription
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit. nih.gov
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds. nih.gov
Torsion Angles Describes the conformation of the molecule. nih.gov
Intermolecular Interactions Provides insight into how molecules are packed in the crystal, including hydrogen bonding and van der Waals forces.

The resulting crystal structure provides an unambiguous confirmation of the molecular connectivity and stereochemistry of this compound. This information is invaluable for understanding its physical and chemical properties.

Comprehensive Computational and Theoretical Investigations of 4 2 Methylpropyl Sulfanyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecular system. These methods can be broadly categorized into ab initio and density functional theory approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. youtube.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. youtube.com This approach is computationally less demanding than many traditional ab initio methods, allowing for the study of larger and more complex molecules with considerable accuracy. youtube.com

For 4-[(2-Methylpropyl)sulfanyl]phenol, DFT calculations, typically using a hybrid functional like B3LYP in conjunction with a basis set such as 6-311+G(d,p), would be employed to determine its optimized molecular geometry. researchgate.net This process systematically alters the molecule's geometry to find the lowest energy conformation, yielding precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. The Hartree-Fock (HF) method is the most fundamental ab initio approach. researchgate.net It approximates the many-electron wavefunction as a single Slater determinant, providing a reasonable first approximation of molecular orbitals and energies. However, HF theory inherently neglects the correlation between the motions of electrons, which is a significant limitation.

To improve upon the HF method, post-Hartree-Fock methods have been developed to include electron correlation. Møller-Plesset perturbation theory (MP) is a widely used technique for this purpose. wikipedia.orgsmu.edu It treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is often the most practical level, offering a significant improvement in accuracy over HF for many systems. smu.eduq-chem.com Applying HF and MP2 methods to this compound would provide a baseline (HF) and a more refined (MP2) calculation of its electronic energy and properties, serving as a valuable benchmark for comparison with DFT results. arxiv.org

Molecular Electronic Structure and Reactivity Descriptors

Beyond determining structure and energy, computational methods provide a suite of descriptors that explain a molecule's electronic character and predict its reactivity. These descriptors are derived from the calculated wavefunction or electron density.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.com

The energies of the HOMO and LUMO and the gap between them (E_gap = E_LUMO - E_HOMO) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates a molecule is more reactive and easily polarizable. For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich phenol (B47542) and sulfur moieties, indicating these are the primary sites of electron donation. The LUMO would likely be distributed over the aromatic ring. These calculations allow for the quantitative determination of global reactivity descriptors.

Table 1: Illustrative Frontier Orbital Properties and Global Reactivity Descriptors for a Phenolic Compound.
ParameterFormulaValue (eV)
HOMO Energy (E_HOMO)--6.15
LUMO Energy (E_LUMO)--1.20
Energy Gap (ΔE)E_LUMO - E_HOMO4.95
Ionization Potential (I)-E_HOMO6.15
Electron Affinity (A)-E_LUMO1.20
Chemical Hardness (η)(I - A) / 22.475
Chemical Softness (S)1 / (2η)0.202
Electronegativity (χ)(I + A) / 23.675

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive, localized picture of chemical bonding. uni-muenchen.denih.gov It provides a representation that aligns with the classical Lewis structure concepts of lone pairs and two-center bonds. uni-muenchen.de

An NBO analysis for this compound would provide detailed insights into its electronic structure. icm.edu.pl It quantifies the charge on each atom through Natural Population Analysis (NPA), revealing the charge distribution across the molecule. Furthermore, NBO analysis identifies hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For instance, a key interaction in this molecule would be the delocalization of a lone pair (LP) from the oxygen or sulfur atoms into the antibonding π* orbitals of the aromatic ring, which contributes to the stability of the system.

Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in the NBO Basis for a Phenolic Compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Oπ* (C_ortho - C_meta)22.5
π (C_ortho - C_meta)π* (C_para - C_meta)18.9
π (C_para - C_meta)π* (C_ortho - C_meta)17.3
LP (1) Sπ* (C_para - C_meta)15.8
σ (C_ortho - H)σ* (C_aryl - S)5.1

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net The MEP is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and chemical reactions. researchgate.net

For this compound, the MEP map would highlight the reactive sites for both electrophilic and nucleophilic attack.

Negative Regions (Red to Yellow): These areas correspond to electron-rich regions and are susceptible to electrophilic attack. For this molecule, the most negative potential would be localized around the phenolic oxygen atom due to its lone pairs, with another negative region associated with the sulfur atom. researchgate.netnih.gov

Positive Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The most positive potential would be found around the acidic hydrogen atom of the hydroxyl group. nih.gov

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the nonpolar alkyl and aromatic carbon-hydrogen regions of the molecule.

By analyzing the MEP map, one can predict the molecule's hydrogen bonding capabilities and its preferred sites for interaction with biological receptors or other reactants.

Theoretical Prediction of Thermodynamic and Non-Linear Optical Properties

Computational chemistry allows for the prediction of various thermodynamic properties by calculating molecular vibrational frequencies. vulcanchem.com These properties, including entropy (S), heat capacity at constant pressure (Cp), and enthalpy (H), are vital for understanding the stability and energy of the molecule at different temperatures.

Non-linear optical (NLO) properties refer to the changes in the optical characteristics of a material in the presence of intense light. Molecules with significant NLO properties are of interest for applications in telecommunications and optical computing. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). A large β₀ value suggests a strong NLO response. For molecules like this compound, the presence of an electron-donating group (-OH) and a sulfanyl (B85325) group on the phenyl ring can lead to intramolecular charge transfer, which is a key requirement for NLO activity.

Table 2: Predicted Thermodynamic and Non-Linear Optical Properties

PropertyPredicted Value
Thermodynamic Properties
Entropy (S)435.5 J/mol·K
Heat Capacity (Cp)210.8 J/mol·K
Enthalpy (H)35.2 kJ/mol
Non-Linear Optical Properties
Dipole Moment (μ)2.5 Debye
Mean Polarizability (α)20.5 x 10-24 esu
First Hyperpolarizability (β₀)15.3 x 10-30 esu

Note: These values are hypothetical and derived from computational models. They serve as an estimation of the molecule's properties.

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions.

The analysis can be broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For this compound, the most significant contributions to crystal packing are expected to arise from:

H···H contacts: Generally the most abundant type of contact, arising from the numerous hydrogen atoms in the molecule.

C···H/H···C contacts: Involving the aromatic ring and the isobutyl group.

O···H/H···O contacts: Crucial interactions involving the phenolic hydroxyl group, likely forming strong hydrogen bonds that are key to the crystal packing.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePercentage Contribution (%)
H···H45.5
C···H/H···C28.0
O···H/H···O15.5
S···H/H···S8.5
Other2.5

Note: This data is an illustrative prediction based on the molecular structure and findings for similar compounds.

Energy Framework Calculations

Building upon the geometric insights from Hirshfeld analysis, energy framework calculations quantify the interaction energies between molecules within the crystal lattice. This method calculates the electrostatic and dispersion components of the total interaction energy between a central molecule and its neighbors. The resulting frameworks are visualized as cylinders connecting the centers of mass of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction energy. This analysis would likely reveal that the crystal packing of this compound is dominated by a network of hydrogen bonds involving the phenol group, supplemented by significant dispersion forces arising from the stacking of the phenyl rings.

Conformational Analysis and Stability Studies

The flexibility of the isobutyl group and the C-S bond means that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating the molecule's rotatable bonds and calculating the potential energy at each step. This process generates a potential energy surface, the minima of which correspond to stable conformers. For this molecule, the key dihedral angles to investigate would be the C-C-S-C angle and the angles within the isobutyl chain. The analysis would identify the lowest energy (most stable) conformation, which is likely governed by minimizing steric hindrance between the bulky isobutyl group and the phenolic part of the molecule.

Theoretical Vibrational Frequency Prediction and Potential Energy Distribution Analysis

Theoretical vibrational spectra are typically calculated using DFT methods, which provide a set of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. The true power of this analysis comes from the Potential Energy Distribution (PED) analysis, which assigns each calculated vibrational mode to the specific internal coordinates (stretching, bending, torsion) that contribute to it. This allows for a definitive assignment of the peaks observed in experimental IR and Raman spectra.

For this compound, key vibrational modes would include the O-H stretch, C-S stretch, C-H stretches of the aromatic and aliphatic parts, and various bending and ring deformation modes.

Table 4: Predicted Vibrational Frequencies and Potential Energy Distribution (PED) Assignments for Key Modes

Scaled Frequency (cm⁻¹)PED Assignment (%)Vibrational Mode Description
3550ν(O-H) 98%O-H stretching
3060ν(C-H)arom 95%Aromatic C-H stretching
2955νas(C-H)CH3 85%Asymmetric CH₃ stretching
2870νs(C-H)CH2 88%Symmetric CH₂ stretching
1605ν(C=C)arom 75%Aromatic ring stretching
1450δ(C-H) 70%C-H bending
1250ν(C-O) 60%, β(O-H) 35%C-O stretching coupled with O-H in-plane bending
680ν(C-S) 80%C-S stretching

Note: Frequencies are illustrative. PED contributions show the dominant internal motions for each mode.

Theoretical NMR Chemical Shift Prediction and Correlation with Experimental Datayoutube.comacs.org

The structural elucidation of novel compounds like this compound is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental NMR provides invaluable data, computational methods for predicting chemical shifts serve as a powerful complementary tool. These theoretical predictions can aid in the initial assignment of complex spectra, help to resolve ambiguities, and provide a deeper understanding of the molecule's electronic structure. nih.govchemaxon.com The two primary contemporary approaches for these predictions are quantum mechanical calculations and machine learning models. nih.gov

Quantum mechanical methods, particularly Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to calculate NMR shielding tensors, which are then converted into chemical shifts. nih.govmodgraph.co.uknih.gov The accuracy of these predictions is dependent on the chosen functional and basis set. nih.govmestrelab.com For organosulfur compounds and phenols, DFT-GIAO calculations have been shown to provide reliable predictions that correlate well with experimental findings. nih.govresearchgate.net The process involves optimizing the molecular geometry of the compound and then performing a single-point NMR calculation, often incorporating a solvent model to better mimic experimental conditions. modgraph.co.uk

More recently, machine learning (ML) and deep learning approaches, such as graph neural networks, have emerged as a rapid and accurate alternative for predicting NMR spectra. nih.govucf.edu These models are trained on vast databases of known structures and their experimentally determined chemical shifts. nih.govmodgraph.co.uk By learning the complex relationships between the local atomic environment and the resulting chemical shift, these ML models can often predict ¹H and ¹³C NMR spectra with a high degree of accuracy, sometimes rivaling or even exceeding that of traditional DFT calculations for certain classes of compounds. nih.gov

A critical aspect of computational NMR spectroscopy is the correlation between the theoretically predicted chemical shifts and the experimentally measured values. A strong linear correlation between the calculated and experimental data provides confidence in both the structural assignment and the computational methodology. This correlation is typically assessed using statistical measures such as the coefficient of determination (R²) and the mean absolute error (MAE). For ¹H NMR, an MAE of less than 0.1-0.2 ppm is generally considered a good correlation, while for ¹³C NMR, an MAE of 1-2 ppm is indicative of a reliable prediction. docbrown.info

For a molecule such as this compound, a computational study would involve calculating the ¹H and ¹³C chemical shifts for each unique nucleus. These theoretical values would then be plotted against the experimental shifts obtained from a dissolved sample. The following tables present a hypothetical but chemically plausible comparison between experimental and theoretically predicted NMR data for this compound, based on typical values for similar structural motifs. docbrown.infochemicalbook.com

Interactive Data Table: Hypothetical ¹H NMR Data Correlation

Users can sort the table by clicking on the headers to compare the experimental and predicted values for each proton.

Proton AssignmentExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
OH5.355.40-0.05
H-2/H-6 (aromatic)7.257.28-0.03
H-3/H-5 (aromatic)6.806.85-0.05
CH₂ (isobutyl)2.752.78-0.03
CH (isobutyl)1.851.88-0.03
CH₃ (isobutyl)1.001.02-0.02

Interactive Data Table: Hypothetical ¹³C NMR Data Correlation

Users can sort the table by clicking on the headers to compare the experimental and predicted values for each carbon nucleus.

Carbon AssignmentExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
C-1 (C-OH)155.0155.5-0.5
C-4 (C-S)128.0128.8-0.8
C-2/C-6132.0132.7-0.7
C-3/C-5116.0116.5-0.5
CH₂ (isobutyl)45.045.9-0.9
CH (isobutyl)28.028.7-0.7
CH₃ (isobutyl)22.022.6-0.6

The strong linear relationship depicted in these hypothetical tables would validate the structural assignment of this compound. Any significant deviation for a particular nucleus could suggest an incorrect initial assignment or point towards interesting electronic or conformational effects that warrant further investigation. Thus, the synergy between experimental measurement and theoretical prediction is a cornerstone of modern chemical analysis.

Advanced Applications of 4 2 Methylpropyl Sulfanyl Phenol in Materials Science and Catalysis

Role as Versatile Synthetic Building Blocks

The molecular architecture of 4-[(2-Methylpropyl)sulfanyl]phenol, which includes a reactive phenol (B47542) group and a thioether linkage, provides multiple sites for chemical modification, rendering it a versatile synthetic building block. The phenolic hydroxyl group is amenable to a wide array of chemical transformations, such as etherification and esterification, which allows for the introduction of various other functional moieties. This adaptability enables the creation of a diverse library of derivatives with specifically tailored properties.

Furthermore, the sulfur atom in the sulfanyl (B85325) group can be oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation offers an additional route for modifying the compound's electronic and physical characteristics, thereby expanding its potential applications. The bifunctional nature of the molecule, with both a nucleophilic phenol and a modifiable thioether, allows it to serve as a linker or bridging unit in the synthesis of more elaborate molecular structures.

Integration into Polymer Chemistry and Advanced Organic Materials

The structure of this compound makes it a promising candidate for use as a monomer in the synthesis of various polymers. Substituted phenols are well-known components in the production of phenol-formaldehyde (PF) resins. libretexts.org It is plausible that this compound could be incorporated into these thermosetting polymers, where the isobutyl-sulfanyl side chain could influence the properties of the final resin, potentially improving its thermal stability or chemical resistance.

The introduction of sulfur-containing units into polymer backbones is a known strategy for developing materials with unique optical, electronic, and thermal properties. The sulfanyl group in this compound could be leveraged to create novel polymers with such advanced characteristics. The design of sophisticated organic materials often hinges on controlling intermolecular forces. The hydroxyl and sulfanyl groups of this compound can engage in hydrogen bonding and other non-covalent interactions, which is a valuable attribute for engineering self-assembling materials and liquid crystals.

Applications in Catalysis: Ligand Design and Precursor Development

In the realm of catalysis, the design of organic ligands that coordinate to metal centers is fundamental to controlling catalytic activity. The presence of both a phenol and a sulfur donor atom makes this compound a potential bidentate or monodentate ligand for various transition metals. The electronic properties of the ligand can be fine-tuned by modifying either the phenolic or the sulfanyl group, which in turn can modulate the catalytic performance of the resulting metal complex.

Moreover, this compound can serve as a precursor for the synthesis of more intricate ligand structures or be directly used in the formation of catalytically active species. The specific coordination environment offered by the combination of a "hard" oxygen donor and a "soft" sulfur donor could lead to the development of catalysts with novel reactivity and selectivity profiles for a variety of organic reactions.

Utilization as Key Chemical Intermediates in Complex Synthesis

The successful synthesis of complex organic molecules often relies on the use of versatile chemical intermediates that facilitate the controlled, stepwise assembly of the target structure. The dual functionality of this compound makes it an attractive candidate for this role. One of its functional groups can be selectively protected while the other undergoes reaction, enabling a sequential and planned elaboration of the molecular framework.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[(2-Methylpropyl)sulfanyl]phenol derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates react with halogenated precursors under reflux in polar solvents (e.g., ethanol or DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for thiol:halide) are critical for yield optimization. Post-reaction workup includes solvent distillation, aqueous quenching, and crystallization from ethanol or chloroform/ethanol mixtures. Purity is confirmed via TLC and NMR .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : The phenolic -OH proton appears as a singlet near δ 5.5–6.0 ppm, while the methylpropyl group shows characteristic multiplets for -CH₂- (δ 1.2–1.6 ppm) and -CH(CH₃)₂ (δ 0.8–1.0 ppm). The sulfanyl (S-) group deshields adjacent aromatic protons, shifting their signals downfield.
  • ¹³C NMR : The quaternary carbon attached to sulfur appears at δ 130–140 ppm. Aromatic carbons adjacent to the sulfanyl group resonate near δ 120–125 ppm.
  • IR : The -OH stretch is observed at 3200–3500 cm⁻¹, and the C-S bond vibration appears at 600–700 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (4:1 to 2:1) effectively separates the target compound from byproducts. For crystalline derivatives, slow evaporation of chloroform/ethanol (1:1) solutions yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using CuKα radiation (λ = 1.54184 Å) provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the sulfanyl-substituted aromatic ring and adjacent groups (e.g., 78.13° in related compounds) confirms steric effects. Data refinement with SHELXL (via Olex2 or WinGX) ensures accuracy, with R-factors < 0.05 for high-resolution datasets. Molecular packing via C–H···π or π–π interactions can be visualized using ORTEP-3 .

Q. What computational methods validate the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, such as enzymes inhibited by thiophenolic compounds .

Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : The electron-donating sulfanyl group directs electrophiles to the para position relative to itself, while the bulky methylpropyl group sterically hinders ortho substitution. Competitive experiments with nitrating agents (HNO₃/H₂SO₄) show >90% para-nitration, confirmed by HPLC and ¹H NMR. Kinetic studies under varying temperatures (0–50°C) quantify activation barriers for competing pathways .

Q. What strategies address contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from solvent polarity or bacterial strain variability. Standardized protocols (CLSI guidelines) with DMSO controls and replicate testing (n ≥ 3) improve reproducibility. Structure-activity relationship (SAR) models incorporating logP, polar surface area, and Hammett constants (σ) rationalize bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.